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A Comparative Analysis of Milling Techniques
on Flour Performance
This guide provides a detailed comparison of various flour milling techniques and their impact

on key flour performance indicators. The information is intended for researchers, scientists, and

professionals in drug development who utilize flour components or study their properties. The

data presented is collated from various scientific studies, and it should be noted that direct

comparisons may be influenced by variations in wheat types and specific processing conditions

across different experiments.

Data Presentation: The Impact of Milling on Flour
Properties
The following tables summarize the quantitative effects of different milling techniques on flour

characteristics.

Table 1: Particle Size Distribution of Flour from Different Milling Techniques
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Milling Technique
Median Particle Size (d50)
(µm)

Reference

Roller Milling 127.45 [1]

Stone Milling 95.5 [2]

Hammer Milling 111.5 [2]

Jet Milling (4 bar) 62.3 [1]

Jet Milling (8 bar, low feed

rate)
11.44 [1]

Table 2: Starch Damage in Flour from Different Milling Techniques

Milling Technique Damaged Starch (%) Reference

Roller Milling 4.7 - 8.2 [3]

Stone Milling Higher than roller milling [4][5]

Hammer Milling
Lower than stone and roller

milling
[4]

Plate Milling
Higher than hammer and roller

milling
[4]

Table 3: Protein Content of Flour from Different Milling Techniques
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Milling Technique Protein Content (%) Reference

Roller Milling 9.8 - 12.3 [3]

Stone Milling
Can be higher than roller

milling
[6]

Hammer Milling
Lower than stone and plate

milling
[4]

Plate Milling
Higher than hammer and roller

milling
[4]

Table 4: Water Absorption Capacity of Flour from Different Milling Techniques

Milling Technique Water Absorption (%) Reference

Roller Milling
Higher stability and water

absorption
[5]

Stone Milling
Lower water absorption than

roller milling
[5]

Hammer Milling -

Jet Milling -

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Particle Size Distribution Analysis by Laser Diffraction
Principle: This technique measures the angular distribution of scattered light produced by

particles passing through a laser beam. Larger particles scatter light at smaller angles, while

smaller particles scatter light at larger angles. The particle size distribution is then calculated

based on the Mie or Fraunhofer theory of light scattering.

Apparatus:
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Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

Sample dispersion unit (wet or dry)

Analytical balance

Spatulas and beakers

Procedure (Wet Dispersion):

Sample Preparation: A representative flour sample is obtained.

Dispersion: A small amount of the flour sample is suspended in a suitable dispersant liquid

(e.g., isopropanol or water with a wetting agent) to ensure individual particles are measured.

The suspension is often sonicated to break up agglomerates.

Measurement: The suspension is circulated through the measurement cell of the laser

diffraction analyzer.

Data Acquisition: The instrument's software records the light scattering pattern and

calculates the particle size distribution.

Reporting: Results are typically reported as the volume percentage of particles in different

size ranges, and key statistical parameters such as the median particle size (d50) and the

particle sizes at which 10% (d10) and 90% (d90) of the particle population are smaller.

Determination of Damaged Starch by Amperometric
Method
Principle: This method is based on the principle that damaged starch granules absorb iodine at

a faster rate than intact granules. The rate of iodine absorption is measured amperometrically,

where the current generated by a specific iodine concentration is monitored over time.

Apparatus:

Amperometric titration equipment (e.g., SDmatic)

Reaction vessel
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Electrodes

Magnetic stirrer

Analytical balance

Procedure:

Reagent Preparation: A solution containing potassium iodide and a buffer is prepared.

Sample Preparation: A precise weight of the flour sample is obtained.

Titration: The flour sample is suspended in the reagent solution within the reaction vessel.

Iodine Generation: An electric current is applied to generate iodine in the solution.

Measurement: The instrument measures the initial iodine concentration and then monitors its

decrease as it is absorbed by the starch.

Calculation: The percentage of damaged starch is calculated based on the rate and amount

of iodine absorbed.

Water Absorption Capacity using a Farinograph
Principle: The Farinograph measures the resistance of a dough to mixing. The water absorption

is determined as the amount of water required to produce a dough of a standard consistency

(typically 500 Brabender Units - BU).

Apparatus:

Farinograph with a thermostatically controlled mixing bowl

Burette for water addition

Spatula

Analytical balance

Procedure (Constant Flour Weight Method):
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Instrument Preparation: The Farinograph mixing bowl is brought to a constant temperature

(usually 30°C).

Sample Preparation: A fixed weight of flour (e.g., 300 g, corrected for moisture content) is

placed in the mixing bowl.

Mixing and Water Addition: The mixer is started, and water is added from the burette until the

dough reaches the desired consistency (the center of the curve is on the 500-BU line).

Recording: The Farinograph records the dough's resistance to mixing over time, generating

a farinogram.

Determination: The amount of water added, expressed as a percentage of the flour weight, is

the water absorption capacity. The farinogram also provides information on dough

development time, stability, and degree of softening.

Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of

milling techniques.
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Fig. 1: Experimental workflow for comparing milling techniques.
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Fig. 2: Impact of milling forces on flour properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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